2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)propanamide
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Overview
Description
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound with the molecular formula C19H23FN2O2. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its unique structural features, which include a tert-butyl group and a fluorophenyl group, making it a valuable tool for various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps. One common method starts with the reaction of 4-tert-butylphenol with an appropriate halogenated compound to form the phenoxy intermediate. This intermediate is then reacted with 2-fluoroaniline under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
- N-(4-Aminophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Uniqueness
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is unique due to the presence of both a tert-butyl group and a fluorophenyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds. For instance, the fluorophenyl group enhances the compound’s ability to interact with certain biological targets, making it more effective in specific applications .
Properties
Molecular Formula |
C19H22FNO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C19H22FNO2/c1-13(18(22)21-17-8-6-5-7-16(17)20)23-15-11-9-14(10-12-15)19(2,3)4/h5-13H,1-4H3,(H,21,22) |
InChI Key |
WEURSKHFJVKJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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